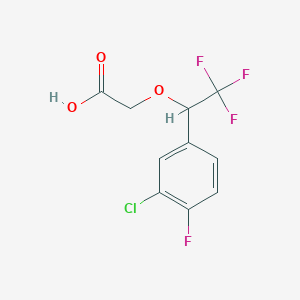
2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is a synthetic organic compound characterized by the presence of a trifluoroethoxy group attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline.
Formation of Intermediate: The aniline undergoes a reaction with trifluoroacetic anhydride to form an intermediate trifluoroacetamide.
Ether Formation: The intermediate is then reacted with 2,2,2-trifluoroethanol under acidic conditions to form the trifluoroethoxy group.
Hydrolysis: Finally, the trifluoroacetamide is hydrolyzed to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Esterification: Formation of esters with various alcohols.
科学研究应用
Chemistry
In chemistry, 2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and halogen substituents on biological activity. It serves as a model compound for understanding how these groups influence molecular interactions with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of trifluoromethyl and halogen groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.
作用机制
The mechanism of action of 2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid depends on its specific application. Generally, the trifluoromethyl and halogen groups can interact with molecular targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules.
相似化合物的比较
Similar Compounds
3-Chloro-4-fluorophenylacetic acid: Lacks the trifluoroethoxy group, resulting in different chemical properties.
2-(1-(3-Chloro-4-fluorophenyl)ethoxy)acetic acid: Similar structure but without the trifluoromethyl group.
2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)propionic acid: Contains a propionic acid moiety instead of acetic acid.
Uniqueness
2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is unique due to the combination of trifluoromethyl and halogen groups, which impart distinct chemical and physical properties. This combination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various applications in research and industry.
属性
分子式 |
C10H7ClF4O3 |
|---|---|
分子量 |
286.61 g/mol |
IUPAC 名称 |
2-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy]acetic acid |
InChI |
InChI=1S/C10H7ClF4O3/c11-6-3-5(1-2-7(6)12)9(10(13,14)15)18-4-8(16)17/h1-3,9H,4H2,(H,16,17) |
InChI 键 |
CFFSWYVKDVFIEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)OCC(=O)O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007650.png)
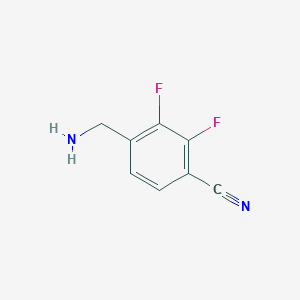
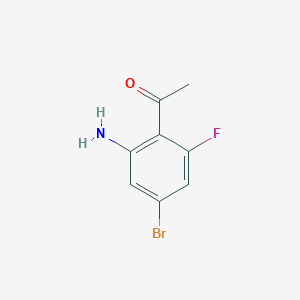
![(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B13007680.png)
![3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13007691.png)
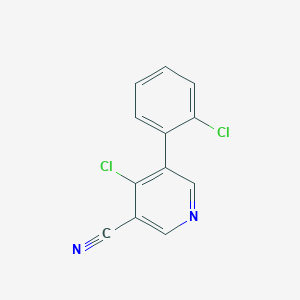

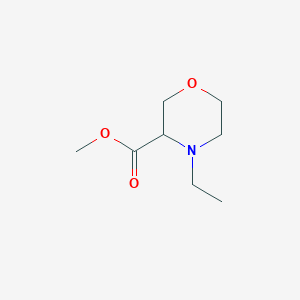
![2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol](/img/structure/B13007716.png)
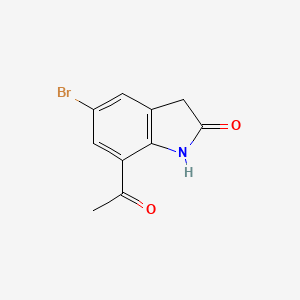
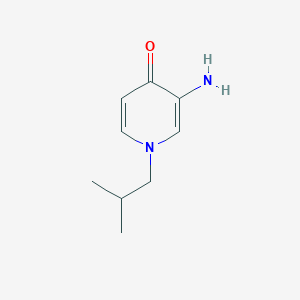
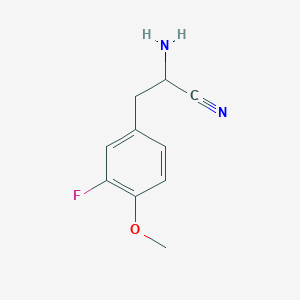
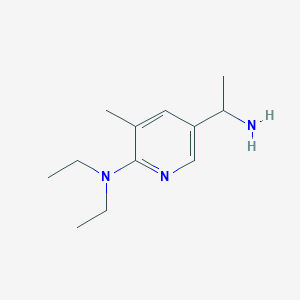
![tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13007740.png)
